![molecular formula C27H23ClN4O2 B2647659 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1189733-45-6](/img/structure/B2647659.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C26H20ClFN4O2, and it has an average mass of 474.914 Da . More detailed structural analysis would require specialized software and expertise in structural chemistry.Scientific Research Applications
Antimicrobial Applications
Research by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including compounds structurally related to the one , demonstrating significant antibacterial and antifungal activities against pathogenic microorganisms. Their study highlights the potential of such compounds as promising antimicrobial agents (Debnath & Ganguly, 2015).
Anti-Inflammatory Effects
In another study, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, revealing moderate anti-inflammatory activity in animal models. This suggests that compounds with a similar structural framework, such as the one being researched, could have potential applications in treating inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Pharmaceutical Potential
Habernickel (2002) discussed the diverse pharmaceutical applications of pyridazino[4,5-b]indole-1-acetamide compounds, including neuroprotective, dermatological, and cytostatic activities. These compounds' broad activity spectrum indicates a promising future for similar compounds in drug development (Habernickel, 2002).
properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-20-10-9-18(2)22(28)13-20/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJJXERADAGZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide |
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